1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole
Description
Properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-12(2)16(9-8-15(11)21-3)22(19,20)18-10-17-13-6-4-5-7-14(13)18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDNPOVVKADYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative, such as 4-methoxy-2,3-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(4-Hydroxy-2,3-dimethylphenyl)sulfonylbenzimidazole.
Reduction: 1-(4-Methoxy-2,3-dimethylphenyl)sulfanylbenzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a pharmacological agent. Research indicates that benzimidazole derivatives, including 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole, exhibit significant biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Studies have shown that benzimidazole derivatives can exert anti-inflammatory effects by interacting with various receptors. For instance, compounds in this class have been reported to inhibit the activity of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential therapeutic application in treating inflammatory diseases .
Antimicrobial Properties
Research highlights the antimicrobial efficacy of sulfonamide-containing compounds against various bacterial strains. This compound has demonstrated promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating potent activity . The incorporation of electron-withdrawing groups has been linked to enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Benzimidazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the inhibition of angiogenesis . This opens avenues for further exploration in oncology.
Biochemical Applications
Beyond medicinal applications, this compound has potential uses in biochemical research.
Enzyme Inhibition Studies
Benzimidazole derivatives are often studied as enzyme inhibitors. The sulfonamide group in this compound may interact with active sites of enzymes, providing a basis for developing selective inhibitors for therapeutic targets such as cyclooxygenases (COX) and other enzymes involved in metabolic pathways .
Drug Discovery and Development
The compound's unique chemical structure makes it an attractive candidate for drug discovery programs aimed at developing new therapeutic agents. Its ability to modulate biological pathways can be exploited to create novel drugs targeting specific diseases.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzimidazole core can engage in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Sulfonyl vs. Sulfinyl Groups : The target compound’s sulfonyl group (-SO₂-) contrasts with the sulfinyl (-SO-) group in Omeprazole N-oxide () and compound 3s/3t (). Sulfonyl groups typically enhance thermal stability but reduce redox reactivity compared to sulfinyl groups, which are critical in proton pump inhibitors .
Synthesis and Yield : Compound 3s/3t () achieved an 87% yield using optimized sulfonylation conditions, suggesting that the target compound could be synthesized with similar efficiency .
Pharmacological and Physicochemical Differences
- Omeprazole N-oxide () shares a benzimidazole core but incorporates a pyridinylmethyl-sulfinyl group, enabling its role as a proton pump inhibitor. The target compound’s sulfonyl group may shift its mechanism toward enzyme inhibition (e.g., kinase or protease targets) rather than acid suppression .
- Crystallographic Data : The compound in was confirmed via single-crystal X-ray diffraction, revealing planar benzimidazole and pyridine rings stabilized by π-π interactions. Such structural insights are absent for the target compound but could guide future crystallographic studies .
- Solubility Trends: ’s compound, with phenoxyethyl chains, likely exhibits higher lipophilicity than the target compound, which lacks long alkyl/ether substituents. This difference impacts bioavailability and formulation strategies .
Biological Activity
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzimidazole core with a sulfonyl group and a methoxy-substituted aromatic ring. The molecular formula is C15H16N2O3S. The presence of the methoxy and dimethyl groups is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Benzimidazole derivatives often act as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit kinases or other targets that play roles in inflammation and cancer progression .
- Receptor Modulation : The sulfonamide group can form hydrogen bonds with proteins, influencing receptor activity and signaling pathways .
- Antimicrobial Activity : Compounds containing sulfonamide groups have shown potent antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. The following table summarizes its activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 10 μg/mL |
| Bacillus subtilis | 10 μg/mL |
These results indicate that the compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria.
Anticancer Activity
Research has indicated that benzimidazole derivatives possess anticancer properties. A study highlighted that compounds similar to this compound showed cytotoxic effects on various cancer cell lines. The following table presents findings from a case study:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 6.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR analysis of benzimidazole derivatives reveals that specific substitutions on the aromatic rings significantly influence their biological activity:
- Methoxy Group : The presence of methoxy groups enhances lipophilicity and receptor binding affinity.
- Dimethyl Substitution : Dimethyl groups at the ortho positions can increase steric hindrance, potentially affecting enzyme binding sites and enhancing selectivity for certain targets .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antiviral Activity : A study demonstrated that similar benzimidazole derivatives exhibited antiviral properties against influenza viruses, indicating a broader spectrum of potential therapeutic applications .
- Inflammation Modulation : Research indicated that certain benzimidazole compounds could inhibit inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
